molecular formula C24H32N4O4S B2807067 N-(3-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899749-35-0

N-(3-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2807067
CAS No.: 899749-35-0
M. Wt: 472.6
InChI Key: XPOITULALAQABR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound with a molecular formula of C24H32N4O4S and a molecular weight of 472.6 g/mol . This molecule is a thiourea-substituted hexahydroquinazoline derivative, characterized by key structural motifs including a 3-methoxyphenyl group (anisidine), a morpholine ring linked via a propyl chain, and a partially saturated quinazolinone core . The presence of these pharmacologically privileged structures, particularly the morpholine and quinazolinone groups, suggests this compound is a valuable intermediate or candidate for investigative applications in medicinal chemistry and drug discovery research. Potential areas of interest include the development of enzyme inhibitors, given the quinazolinone scaffold's known affinity for various enzyme active sites. Researchers may also employ this compound in structure-activity relationship (SAR) studies, biological screening assays, and as a building block for the synthesis of more complex chemical libraries. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-31-19-7-4-6-18(16-19)25-22(29)17-33-23-20-8-2-3-9-21(20)28(24(30)26-23)11-5-10-27-12-14-32-15-13-27/h4,6-7,16H,2-3,5,8-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOITULALAQABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 899749-35-0) is a compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H32N4O4SC_{24}H_{32}N_{4}O_{4}S, with a molecular weight of 472.6 g/mol. The structure features a methoxyphenyl group and a hexahydroquinazolin moiety linked through a thioacetamide functional group. This configuration suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.
  • Antioxidant Activity : Potential scavenging of free radicals may contribute to its biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Study Findings : A study on related thioacetamides demonstrated significant antibacterial activity against various pathogens including Gram-positive and Gram-negative bacteria .
Pathogen TypeActivity Observed
Gram-positiveModerate to High
Gram-negativeVariable

Anti-inflammatory Effects

Compounds containing the thioacetamide group have shown anti-inflammatory properties by reducing cytokine release:

  • Cytokine Inhibition : Studies report reductions in TNF-α and IL-6 levels upon treatment with similar derivatives .

Anticancer Potential

The hexahydroquinazoline moiety in the compound has been linked to anticancer activity:

  • Mechanism : It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments tested the compound's efficacy against ESKAPE pathogens.
    • Results showed that modifications to the quinazoline structure enhanced activity against resistant strains .
  • Inflammation Model Study :
    • In vivo studies demonstrated that administration of similar thioacetamides significantly reduced inflammation markers in animal models of arthritis .

Comparison with Similar Compounds

Data Tables

Table 2. Functional Group Impact on Properties

Compound Functional Group Effect on Properties
Target Compound 3-Morpholinopropyl Increases hydrophilicity; potential CNS penetration
Target Compound Thioacetamide Enhances metabolic stability; facilitates hydrogen bonding
573669-21-3 Trifluoromethylphenyl Boosts lipophilicity and oxidative stability
Cephalosporin Derivatives Thiadiazolylthio Improves enzymatic stability (e.g., β-lactamase resistance)

Research Findings and Implications

  • Synthesis Efficiency: The target compound’s synthesis likely requires complex steps for morpholinopropyl incorporation, whereas analogs like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate benefit from greener, scalable routes .
  • Biological Potential: Quinazolinones with morpholine derivatives have shown kinase inhibitory activity in preclinical studies, suggesting the target compound may align with this trend .
  • Stability Considerations : Thioether linkages, as seen in cephalosporins and the target compound, are critical for resisting metabolic degradation, though their efficacy depends on the broader structural context .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Reaction time : Monitor via TLC/HPLC to prevent over-reaction .
  • Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, quinazolinone NH at δ 9.8 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI/APCI(+) for M+H and M+Na peaks) .
  • HPLC : Assesses purity (>98%) and detects trace impurities .

Q. How should researchers assess the compound’s stability under laboratory conditions?

  • Storage : Store at −20°C in inert atmosphere (argon) to prevent oxidation of the thioacetamide group .
  • pH sensitivity : Test stability across pH 5–8 using buffer solutions; avoid extremes to prevent hydrolysis of the morpholinopropyl moiety .

Q. What preliminary biological screening assays are recommended?

  • Cytotoxicity : MTT assay (IC50 determination in cancer cell lines, e.g., HepG2 or MCF-7) .
  • Enzyme inhibition : Kinase or protease assays to identify potential targets (e.g., IC50 comparison with reference inhibitors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substitutions : Modify the morpholinopropyl chain (e.g., alkyl length) or methoxyphenyl group (e.g., nitro/chloro derivatives) .
  • Bioactivity profiling : Compare IC50 values across analogs (e.g., antitumor activity: 10.5–15.0 µM in similar quinazolinones) .
  • Computational docking : Use AutoDock Vina to predict binding modes with kinases or receptors .

Q. How can researchers resolve contradictions in biological assay data?

  • Assay validation : Repeat experiments with independent cell lines (e.g., HeLa vs. A549) to rule out cell-specific effects .
  • Stability checks : Verify compound integrity post-assay via LC-MS to detect degradation .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity .

Q. What strategies mitigate synthetic impurities during scale-up?

  • Intermediate monitoring : Use inline FTIR to detect side reactions (e.g., unwanted oxidation of sulfide to sulfoxide) .
  • Byproduct identification : LC-MS/MS to characterize impurities >0.1% .
  • Process optimization : Switch from batch to flow chemistry for better temperature control .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with quinazolinone carbonyl) .
  • ADMET prediction : Use SwissADME to forecast bioavailability and toxicity risks .

Methodological Notes

  • Data interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) for structural validation .
  • Contradiction management : Apply Hill’s criteria (dose-response, consistency) to confirm biological relevance .
  • Synthetic troubleshooting : If yields drop below 50%, re-examine protecting groups (e.g., Fmoc for amine intermediates) .

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